molecular formula C25H18ClF2N3O2 B2367077 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1184985-51-0

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2367077
CAS RN: 1184985-51-0
M. Wt: 465.88
InChI Key: MRLUJKRTFXLFTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrimidoindolone structure, followed by the introduction of the benzyl and methoxybenzyl groups. The fluorine and chlorine atoms could be introduced using appropriate halogenation reactions .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. The pyrimidoindolone group might undergo reactions typical of heterocyclic compounds, while the benzyl and methoxybenzyl groups could participate in reactions typical of aromatic compounds .

Scientific Research Applications

Inhibition of Hepatitis B Virus

Research indicates that compounds similar to 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, specifically 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, have been evaluated for their potential as inhibitors of the Hepatitis B virus (HBV). Molecular docking studies and in vitro testing have shown that these substances exhibit nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).

Antitumor Activity

Isatin derivatives, which are structurally related to the chemical , have been synthesized and evaluated for cytotoxic activities against various cancer cell lines. Some of these derivatives have shown significant in vitro cytotoxic activities, highlighting the potential application of similar compounds in cancer research (Reddy et al., 2013).

Neuroprotection Studies

Compounds similar to this compound, particularly those with fluorine substitutions, have been synthesized and explored for their potential in post-stroke neuroprotection. These compounds facilitate serotonin neurotransmission and were considered as antidepressant drug candidates (Anderson et al., 1997).

Antimycobacterial Properties

Further research in the field has led to the synthesis of purine derivatives carrying furyl and methoxybenzyl groups, demonstrating potent inhibitory effects against Mycobacterium tuberculosis. This suggests that structurally related compounds could be explored for their antimycobacterial properties (Braendvang & Gundersen, 2007).

Antiviral Activity Against HIV-1

Another area of research involves compounds with chloro-fluoro substitutions, like 2-chloro-6-fluorobenzyl derivatives, which have been evaluated for their effects in HIV-1 infected cells and HIV-1 reverse transcriptase enzymes. These studies indicate potential applications in antiviral therapies, particularly against HIV-1 (Rotili et al., 2014).

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF2N3O2/c1-33-22-8-3-2-5-15(22)12-30-14-29-23-17-11-16(27)9-10-21(17)31(24(23)25(30)32)13-18-19(26)6-4-7-20(18)28/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLUJKRTFXLFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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